molecular formula C16H18N2O B14932061 2-(2-methylphenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide

2-(2-methylphenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide

Cat. No.: B14932061
M. Wt: 254.33 g/mol
InChI Key: WKKLNQIFRPMANJ-UHFFFAOYSA-N
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Description

2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE typically involves the reaction of 2-methylphenylacetic acid with 4-pyridyl ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)METHYL]ACETAMIDE
  • 2-(2-METHYLPHENYL)-N-[1-(3-PYRIDYL)ETHYL]ACETAMIDE
  • 2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)PROPYL]ACETAMIDE

Uniqueness

2-(2-METHYLPHENYL)-N-[1-(4-PYRIDYL)ETHYL]ACETAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both 2-methylphenyl and 4-pyridyl groups in the same molecule allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(1-pyridin-4-ylethyl)acetamide

InChI

InChI=1S/C16H18N2O/c1-12-5-3-4-6-15(12)11-16(19)18-13(2)14-7-9-17-10-8-14/h3-10,13H,11H2,1-2H3,(H,18,19)

InChI Key

WKKLNQIFRPMANJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(C)C2=CC=NC=C2

Origin of Product

United States

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